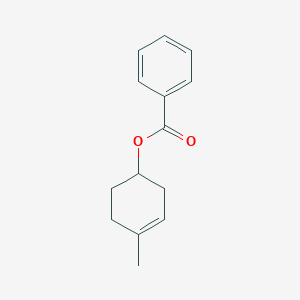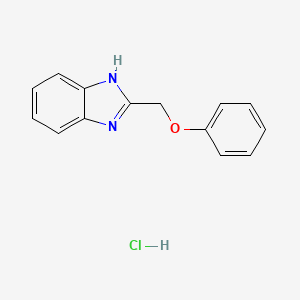
Benzimidazole, 2-phenoxymethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-phenoxymethyl-, hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-phenoxymethyl-, hydrochloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 2-phenoxymethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
Benzimidazole, 2-phenoxymethyl-, hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzimidazole, 2-phenoxymethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as those involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer and antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.
2-(4-Fluorobenzyl)-1H-benzimidazole: Known for its antiproliferative activity against cancer cell lines.
5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Exhibits potent antimicrobial activity.
Uniqueness
Benzimidazole, 2-phenoxymethyl-, hydrochloride stands out due to its unique combination of a benzimidazole core and a phenoxymethyl group. This structural modification enhances its biological activity and broadens its range of applications compared to other benzimidazole derivatives .
Propiedades
Número CAS |
20904-13-6 |
|---|---|
Fórmula molecular |
C14H13ClN2O |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
2-(phenoxymethyl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C14H12N2O.ClH/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H |
Clave InChI |
RCQZSBFFYKSWME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


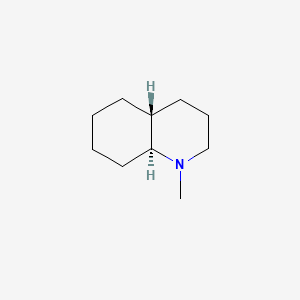
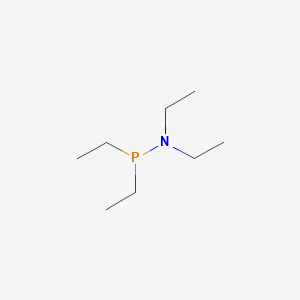
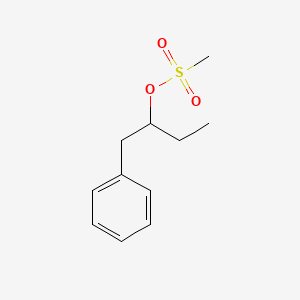

![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
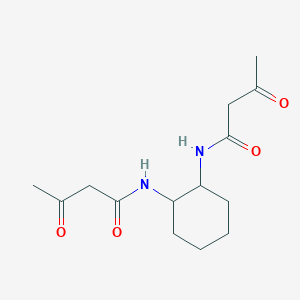
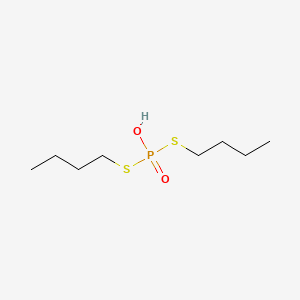
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
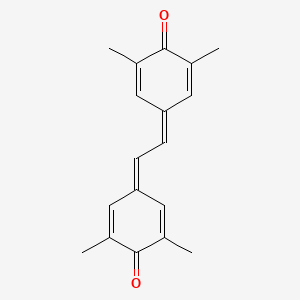
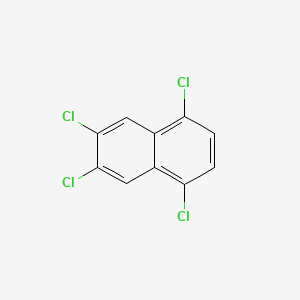
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

